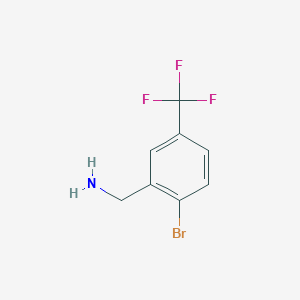

(2-Bromo-5-(trifluoromethyl)phenyl)methanamine

Description

Properties

IUPAC Name |

[2-bromo-5-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZGXVJQDWMJCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2-Bromo-5-(trifluoromethyl)phenyl)methanamine chemical properties

An In-depth Technical Guide to (2-Bromo-5-(trifluoromethyl)phenyl)methanamine for Advanced Research and Development

Abstract: This technical guide provides a comprehensive overview of this compound, a critical building block in modern medicinal chemistry and materials science. The document elucidates its core chemical and physical properties, details common synthetic pathways and reactivity patterns, and explores its applications in the development of novel therapeutics. Safety protocols and detailed experimental methodologies are included to provide researchers, scientists, and drug development professionals with a practical and in-depth resource for utilizing this versatile compound.

Core Compound Identity and Physicochemical Profile

This compound, also known as 2-Bromo-5-(trifluoromethyl)benzylamine, is a substituted benzylamine derivative. Its structure is characterized by a phenyl ring substituted with a bromine atom, a trifluoromethyl (CF3) group, and an aminomethyl group. This unique combination of functional groups imparts specific reactivity and properties that are highly valuable in organic synthesis. The bromine atom serves as a versatile handle for cross-coupling reactions, while the electron-withdrawing trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a favored moiety in drug design.[1]

Chemical and Physical Data

The fundamental properties of this compound and its common hydrochloride salt are summarized below. These values are critical for reaction planning, purification, and formulation.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Bromo-5-(trifluoromethyl)benzylamine | |

| CAS Number | 344623-77-6 (for free base) | N/A |

| CAS Number | 1214331-01-7 (for hydrochloride salt) | [2][3] |

| Molecular Formula | C₈H₇BrF₃N | N/A |

| Molecular Weight | 270.05 g/mol | N/A |

| Molar Mass (HCl salt) | 290.51 g/mol | [3] |

| Appearance | Varies; often an oil or low-melting solid | N/A |

| Stability | Stable under normal storage conditions | [4] |

Synthesis and Reactivity

Synthetic Pathways

The primary route for synthesizing this compound typically involves the reduction of a precursor containing the carbonyl or nitrile functional group at the benzylic position. A common and efficient precursor is 2-Bromo-5-(trifluoromethyl)benzonitrile .

Workflow: Reductive Synthesis from Benzonitrile Precursor

The synthesis begins with the commercially available 2-Bromo-5-(trifluoromethyl)benzonitrile. This nitrile is then subjected to reduction to yield the primary amine. Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent (e.g., THF, Diethyl ether) or catalytic hydrogenation are effective for this transformation.

Caption: Reductive amination workflow for synthesis.

Experimental Causality: The choice of a nitrile precursor is advantageous due to its stability and the straightforward, high-yield reduction to the primary amine. Alternative routes, such as the reductive amination of 2-Bromo-5-(trifluoromethyl)benzaldehyde, are also viable.[5]

Core Reactivity

The reactivity of this compound is dictated by its three key structural features: the nucleophilic primary amine, the reactive carbon-bromine bond, and the electron-deficient aromatic ring.

-

Primary Amine Group: The -CH₂NH₂ moiety is a potent nucleophile and a weak base. It readily participates in standard amine reactions such as N-alkylation, N-acylation, reductive amination, and urea formation. These reactions are fundamental for elongating the molecule and incorporating it into larger, more complex scaffolds.

-

Aromatic C-Br Bond: The bromine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to a vast array of derivatives. Key reactions include:

-

Suzuki Coupling: Reaction with boronic acids/esters to form biaryl compounds.

-

Buchwald-Hartwig Amination: Coupling with amines to introduce new nitrogen-based substituents.

-

Heck Coupling: Reaction with alkenes.

-

-

Aromatic Ring: The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. This deactivation, combined with the directing effects of the other substituents, provides regiochemical control in reactions where the ring itself is modified.

Caption: Key reactivity pathways of the title compound.

Applications in Research and Drug Discovery

The trifluoromethyl group is a privileged functional group in medicinal chemistry, known to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[1][6] Consequently, this compound is a highly sought-after building block for the synthesis of pharmacologically active compounds.

Intermediate in Pharmaceutical Synthesis

This compound serves as a key starting material or intermediate in the synthesis of a wide range of therapeutic agents. Its structure is found in molecules targeting various diseases. For example, related aniline precursors have been used in the synthesis of inhibitors for the Hepatitis C virus (HCV) NS3 protease. The ability to use the bromine for late-stage functionalization via cross-coupling makes it an exceptionally versatile scaffold for building libraries of potential drug candidates.

Role in Agrochemicals and Materials Science

Beyond pharmaceuticals, fluorinated organic compounds are crucial in the agrochemical industry for creating more potent and stable pesticides and herbicides.[7] The unique electronic properties imparted by the bromo and trifluoromethyl substituents also make this compound and its derivatives of interest in the development of advanced materials, such as polymers and specialty chemicals with tailored properties.[7]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification

Based on data for structurally similar compounds and its functional groups, the compound should be treated as hazardous.

-

GHS Classification: Likely classified as causing skin corrosion/irritation and serious eye damage. May be harmful if swallowed, in contact with skin, or if inhaled.[4][8][9]

-

Precautionary Statements: Users should wash exposed skin thoroughly after handling, wear appropriate protective gloves, clothing, and eye/face protection, and use only in a well-ventilated area.[9]

Recommended Handling and Storage Protocol

-

Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of vapors. Ensure eyewash stations and safety showers are readily accessible.[8]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves and a flame-retardant lab coat. Ensure gloves are inspected prior to use and replaced if compromised.

-

Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, use a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors.[4]

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Exemplary Experimental Protocol: N-Alkylation

This protocol provides a representative method for the N-alkylation of this compound with an alkyl halide.

Objective: To synthesize N-Alkyl-(2-bromo-5-(trifluoromethyl)phenyl)methanamine.

Materials:

-

This compound (1.0 eq)

-

Alkyl Halide (e.g., Iodomethane or Benzyl Bromide) (1.1 eq)

-

Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

-

Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and the chosen solvent (e.g., Acetonitrile).

-

Base Addition: Add the base (e.g., K₂CO₃) to the solution.

-

Alkyl Halide Addition: Slowly add the alkyl halide to the stirring mixture at room temperature.

-

Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Filter off any inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: Dissolve the crude residue in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Final Purification: Purify the crude product via flash column chromatography on silica gel to obtain the pure N-alkylated product.

-

Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

-

PubChem. (2-Bromo-5-fluorophenyl)methanamine. National Center for Biotechnology Information. [Link]

-

PubChem. (2-Bromo-5-fluoro-3-methoxyphenyl)methanamine. National Center for Biotechnology Information. [Link]

-

SpectraBase. (2-Bromo-5-fluorophenyl)methanamine - Vapor Phase IR Spectrum. [Link]

-

PubChem. 2-Bromo-5-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. [Link]

-

Carl ROTH. 2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride. [Link]

-

Luminix Health. 2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride. [Link]

-

Wikipedia. DOx. [Link]

- Google Patents. (2021). CN109232399B - Synthetic method of 5-bromo-2-methyl-3-(trifluoromethyl) pyridine.

-

Chem-Impex. 2-Fluoro-5-(trifluoromethyl)benzylamine. [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

- Google Patents. (2013). CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.

-

ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

- Google Patents. (1979).

-

Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

-

PubChem. (2-(Trifluoromethoxy)phenyl)methanamine. National Center for Biotechnology Information. [Link]

-

Journal of Organic Chemistry & Pharmaceutical Research. (2014). Synthesis of some new 5- substituted of. JOCPR, 5(4), 147-152. [Link]

-

Technical Disclosure Commons. (2022). Improved process for the preparation of 1-(4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl]. [Link]

-

PubMed. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. ChemMedChem, 6(11), 2009-18. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride, 10 g, CAS No. 1214331-01-7 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 3. luminixhealth.com [luminixhealth.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-Bromo-5-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 7018047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jelsciences.com [jelsciences.com]

- 7. chemimpex.com [chemimpex.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to (2-Bromo-5-(trifluoromethyl)phenyl)methanamine: Synthesis, Properties, and Applications in Drug Discovery

Introduction: A Novel Building Block in Medicinal Chemistry

(2-Bromo-5-(trifluoromethyl)phenyl)methanamine is a substituted benzylamine that holds significant potential as a versatile building block in the synthesis of novel therapeutic agents. Its structure, featuring a bromine atom and a trifluoromethyl (CF3) group on the phenyl ring, offers a unique combination of functionalities for medicinal chemists. The trifluoromethyl group is a well-established bioisostere for methyl or chloro groups and is known to enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] The bromine atom provides a reactive handle for further molecular elaboration through various cross-coupling reactions.

This technical guide provides a comprehensive overview of this compound, including a plausible synthetic route, its predicted physicochemical properties, and its potential applications in drug development. As direct experimental data for this specific compound is not widely available in public literature, this guide leverages data from closely related analogues and established chemical principles to provide a reliable resource for researchers and scientists.

Physicochemical Properties

The precise experimental determination of the physicochemical properties of this compound is not extensively documented. The data presented below is a combination of calculated values and predictions based on its chemical structure and data from analogous compounds. These values serve as a valuable baseline for experimental design and computational modeling.

| Property | Predicted Value | Notes |

| CAS Number | Not Assigned | As of the date of this publication, a specific CAS number has not been assigned. Researchers should track this compound by its IUPAC name. |

| Molecular Formula | C₈H₇BrF₃N | Calculated from the chemical structure. |

| Molecular Weight | 254.05 g/mol | Calculated from the molecular formula. |

| Boiling Point | ~240-250 °C | Estimated based on structurally similar aromatic amines and benzylamines. |

| Density | ~1.6-1.7 g/cm³ | Estimated based on related compounds such as 2-Bromo-5-(trifluoromethyl)benzyl alcohol.[4] |

| pKa (Predicted) | ~8.5 - 9.5 | The basicity of the amine is influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups.[5] |

| LogP (Predicted) | ~3.0 - 3.5 | The trifluoromethyl group significantly increases lipophilicity.[1] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical appearance for aromatic amines.[6] |

Proposed Synthesis: A Practical Approach via Reductive Amination

A robust and high-yielding synthetic route to this compound can be achieved through the reductive amination of its corresponding aldehyde, 2-Bromo-5-(trifluoromethyl)benzaldehyde. This two-step, one-pot reaction is a cornerstone of amine synthesis in medicinal chemistry due to its operational simplicity and tolerance of a wide range of functional groups.[7][8]

The precursor, 2-Bromo-5-(trifluoromethyl)benzaldehyde (CAS: 102684-91-3), is commercially available from various chemical suppliers. The overall synthetic workflow is depicted below.

Caption: Proposed synthesis of this compound via reductive amination.

Detailed Experimental Protocol: Reductive Amination

This protocol is a general guideline and may require optimization based on laboratory conditions and scale.

-

Reaction Setup: To a solution of 2-Bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol (0.1-0.2 M), add ammonium acetate (5-10 eq). Stir the mixture at room temperature. The use of ammonium acetate provides both the ammonia source and a mild acidic catalyst for imine formation.

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reduction: Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath. Cautiously add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise. Sodium cyanoborohydride is a preferred reagent as it selectively reduces the imine in the presence of the starting aldehyde.[8]

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the organic solvent. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the desired this compound.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly attractive scaffold for the development of novel therapeutics. The trifluoromethyl group, in particular, is a privileged substituent in modern drug design.[9][10]

Key Advantages of the Trifluoromethyl Group:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the CF₃ group are resistant to metabolic oxidation by cytochrome P450 enzymes, which can increase the half-life of a drug.[1]

-

Increased Lipophilicity: The CF₃ group is highly lipophilic, which can improve a drug's ability to cross cell membranes and the blood-brain barrier.[1][10]

-

Modulation of pKa: The electron-withdrawing nature of the CF₃ group can lower the pKa of nearby basic functional groups, which can be tuned to optimize a drug's solubility and binding characteristics.[2]

-

Improved Binding Affinity: The steric bulk and unique electronic properties of the CF₃ group can lead to enhanced binding interactions with protein targets through van der Waals forces and other non-covalent interactions.[3]

Caption: The impact of the trifluoromethyl group on key drug-like properties.

The presence of the bromine atom at the 2-position offers a site for further chemical modification through reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, a critical process in lead optimization.

Safety and Handling

As a substituted aromatic amine containing bromine, this compound should be handled with appropriate safety precautions. Aromatic amines can be toxic and may be absorbed through the skin.[6] Brominated organic compounds also warrant careful handling.[11][12]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield when handling the compound.[12][13]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.[11]

-

Avoid Contact: Prevent direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising and versatile building block for medicinal chemistry and drug discovery. While direct experimental data is limited, its synthesis is feasible through established methods like reductive amination. The strategic incorporation of the trifluoromethyl and bromo substituents provides a powerful platform for developing novel drug candidates with potentially enhanced pharmacokinetic and pharmacodynamic profiles. As with all novel chemical entities, proper safety and handling procedures are paramount. This guide serves as a foundational resource to encourage and support further research into the applications of this valuable compound.

References

- The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.).

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [This is a foundational review, the link is provided as a general reference: https://www.science.org]

-

Trifluoromethyl group - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. (2025). BenchChem.

-

Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Retrieved January 20, 2026, from [Link]

-

methanamine Product Description. (n.d.). ChemicalBook. Retrieved January 20, 2026, from

-

methanamine. (n.d.). ChemicalBook. Retrieved January 20, 2026, from

-

Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. (2007). ResearchGate. Retrieved January 20, 2026, from [Link]

- (2-Bromo-5-(trifluoromethyl)phenyl)(phenyl)methanone. (n.d.). BLDpharm.

- A Technical Guide to the Physicochemical Properties of Aromatic Amines. (2025). BenchChem.

-

Prediction of rodent carcinogenicity of aromatic amines: a quantitative structure–activity relationships model. (1998). Carcinogenesis, 19(11), 2011-2019. Retrieved January 20, 2026, from [Link]

-

Where can I find handling precautions to work with brominated flame retardants? (2016). ResearchGate. Retrieved January 20, 2026, from [Link]

- Physical and Chemical Properties of Aromatic Amines. (n.d.). Whamine.

-

Prediction of aromatic amines mutagenicity from theoretical molecular descriptors. (2006). ResearchGate. Retrieved January 20, 2026, from [Link]

- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025). Dolly Corporation.

-

Bromine | Chemical Emergencies. (2024). CDC. Retrieved January 20, 2026, from [Link]

-

LANXESS-Bromine Safety Handling Guide. (2018). Scribd. Retrieved January 20, 2026, from [Link]

-

An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. Retrieved January 20, 2026, from [Link]

- Synthesis method of 2-bromo-5-fluorobenzotrifluoride. (2013). Google Patents.

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

2-bromo-5-(trifluoromethyl)benzonitrile (C8H3BrF3N). (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]

-

2-Bromo-5-(trifluoromethyl)benzaldehyde. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

2-Bromo-5-(trifluoromethyl)benzonitrile. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

- The preparation method of 2-bromo-5-fluorobenzotrifluoride. (n.d.). Google Patents.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. nbinno.com [nbinno.com]

- 10. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 11. researchgate.net [researchgate.net]

- 12. dollycorporation.com [dollycorporation.com]

- 13. scribd.com [scribd.com]

- 14. Bromine | Chemical Emergencies | CDC [cdc.gov]

(2-Bromo-5-(trifluoromethyl)phenyl)methanamine molecular weight and formula

An In-depth Technical Guide to (2-Bromo-5-(trifluoromethyl)phenyl)methanamine

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound this compound. This document provides a detailed overview of its molecular characteristics, synthesis, and potential applications, grounded in established scientific principles.

Introduction

This compound, also known as 2-bromo-5-(trifluoromethyl)benzylamine, is an organic compound featuring a substituted benzene ring. The strategic placement of a bromo group, a trifluoromethyl group, and a methanamine moiety on the phenyl ring makes it a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and binding affinity of drug candidates. This guide will delve into the core physicochemical properties, plausible synthetic routes, and the scientific rationale behind its utility in research and development.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These properties are crucial for its handling, characterization, and application in various experimental settings.

| Property | Value |

| Molecular Formula | C₈H₇BrF₃N |

| Molecular Weight | 254.05 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2-Bromo-5-(trifluoromethyl)benzylamine |

The compound is often available as a hydrochloride salt (CAS No. 1214331-01-7), which typically presents as a solid with enhanced stability and solubility in aqueous solutions.[1][2]

Synthesis and Mechanistic Insights

While specific, detailed synthetic procedures for this compound are not extensively documented in widely available literature, a plausible and efficient synthetic pathway can be designed based on well-established organic transformations. A common and effective method would be the reduction of the corresponding nitrile, 2-bromo-5-(trifluoromethyl)benzonitrile.

Proposed Synthetic Workflow

A logical synthetic approach would involve a two-step process starting from 2-bromo-5-(trifluoromethyl)benzonitrile, which can be synthesized from commercially available precursors.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Hypothetical Approach

Step 1: Synthesis of 2-Bromo-5-(trifluoromethyl)benzaldehyde

This step involves the reduction of 2-bromo-5-(trifluoromethyl)benzonitrile to the corresponding aldehyde.

-

In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve 2-bromo-5-(trifluoromethyl)benzonitrile in a suitable anhydrous solvent like toluene or dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of diisobutylaluminum hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or hexanes) to the reaction mixture. The stoichiometry is critical to prevent over-reduction to the alcohol.

-

Stir the reaction at -78 °C for a designated period, monitoring the reaction progress via thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding a suitable quenching agent, such as methanol, followed by an aqueous acid workup (e.g., with HCl).

-

Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation to yield 2-bromo-5-(trifluoromethyl)benzaldehyde.[3][4]

Step 2: Synthesis of this compound via Reductive Amination

This step converts the synthesized aldehyde into the target primary amine.

-

Dissolve 2-bromo-5-(trifluoromethyl)benzaldehyde in a solvent such as methanol or ethanol.

-

Add a source of ammonia, such as ammonium chloride or a solution of ammonia in methanol.

-

Introduce a reducing agent suitable for reductive amination, for instance, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are preferred for their selectivity in reducing the intermediate imine in the presence of the starting aldehyde.

-

Stir the reaction at room temperature until the starting material is consumed, as indicated by TLC or LC-MS analysis.

-

Perform an aqueous workup, typically involving the addition of a basic solution to neutralize the reaction mixture.

-

Extract the product with an organic solvent, followed by washing, drying, and concentration.

-

The final product can be purified by column chromatography or by forming the hydrochloride salt, which can be recrystallized to high purity.

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a compound of interest for the synthesis of novel therapeutic agents.

-

Scaffold for Kinase Inhibitors: The substituted phenyl ring can serve as a core structure for the development of kinase inhibitors, which are pivotal in oncology and inflammation research. The bromine atom provides a handle for further chemical modifications through cross-coupling reactions to build more complex molecules.

-

Role of the Trifluoromethyl Group: The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties. Its high electronegativity can modulate the pKa of nearby functional groups and influence ligand-receptor interactions. Furthermore, the C-F bond is exceptionally stable, which can block metabolic pathways and enhance the in vivo half-life of a drug candidate.

-

Neurological and Psychiatric Drug Candidates: The trifluoromethylphenyl moiety is found in several drugs targeting the central nervous system. The lipophilicity imparted by the trifluoromethyl group can aid in crossing the blood-brain barrier.

Conclusion

This compound is a valuable, albeit not widely commercialized, chemical intermediate with significant potential in the field of drug discovery and materials science. Its synthesis can be achieved through established chemical methodologies, and its unique combination of functional groups provides a versatile platform for the design and synthesis of novel, biologically active compounds. This guide provides a foundational understanding for researchers looking to leverage this compound in their scientific endeavors.

References

-

Luminix Health. 2-Bromo-5-(trifluoromethyl)benzylamine h. [Link]

-

Carl ROTH. 2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride, 10 g, CAS No. 1214331-01-7. [Link]

-

PrepChem. Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde. [Link]

Sources

- 1. luminixhealth.com [luminixhealth.com]

- 2. 2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride, 10 g, CAS No. 1214331-01-7 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 3. prepchem.com [prepchem.com]

- 4. 2-Bromo-5-(trifluoromethyl)benzaldehyde | 102684-91-3 [chemicalbook.com]

(2-Bromo-5-(trifluoromethyl)phenyl)methanamine safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of (2-Bromo-5-(trifluoromethyl)phenyl)methanamine

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for the safe handling, storage, and emergency response procedures for this compound. It is intended for researchers, scientists, and drug development professionals who may work with this compound. The protocols and recommendations herein are synthesized from established safety data and best practices to ensure the highest level of laboratory safety.

Compound Profile and Hazard Identification

This compound is a substituted benzylamine derivative frequently utilized as a building block in medicinal chemistry and pharmaceutical research. Its unique structure, featuring a bromine atom and a trifluoromethyl group, imparts specific reactivity and properties that are valuable in synthesis but also necessitate stringent safety protocols.

The primary hazards associated with this compound are its potential for causing severe skin and eye damage, respiratory irritation, and acute toxicity if inhaled, ingested, or absorbed through the skin.[1][2][3][4]

Table 1: Compound Identifiers

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₇BrF₃N |

| CAS Number | 344623-89-8 (Example, may vary by source) |

| Molecular Weight | 254.05 g/mol |

Table 2: GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[1][5] |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin[1][3][5] |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled[1][3][5] |

| Skin Corrosion/Irritation | Category 1B/2 | Causes severe skin burns and eye damage / Causes skin irritation[2][4][6][7] |

| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage[2][4][8][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[2][4][7][10] |

Causality Insight: The primary amine functional group contributes significantly to the compound's corrosivity and skin/eye irritation potential. The trifluoromethyl group enhances the molecule's lipophilicity, potentially increasing its ability to be absorbed through the skin. Furthermore, upon combustion or thermal decomposition, it can release highly toxic and corrosive gases such as hydrogen bromide and hydrogen fluoride.[10]

Engineering Controls: The First Line of Defense

Due to the compound's toxicity profile, particularly its potential for respiratory irritation and harm upon inhalation, all handling must be performed within a certified and properly functioning chemical fume hood.[6][9]

-

Chemical Fume Hood: The fume hood provides the primary containment, ensuring that vapors, aerosols, or dusts are effectively captured and exhausted away from the operator. The face velocity should be verified to be within the institutionally approved range (typically 80-120 fpm).

-

Safety Infrastructure: An emergency eyewash station and a safety shower must be located in the immediate vicinity of the workstation where the compound is handled.[4][8][9] Their accessibility and functionality must be checked regularly.

Personal Protective Equipment (PPE) Protocol

A risk-based approach is essential for selecting the appropriate level of PPE. The following workflow illustrates the decision-making process based on the experimental task.

Caption: PPE selection workflow based on the handling task.

Table 3: Detailed PPE Specifications

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical splash goggles conforming to EN166 or ANSI Z87.1.[9] A full-face shield must be worn over goggles during procedures with a high splash risk.[4][11] | Protects against splashes of the corrosive liquid and potential dust particles, which can cause serious eye damage.[2] |

| Hand | Double gloving with chemical-resistant gloves (e.g., nitrile, neoprene). Check manufacturer's breakthrough time data. | Prevents skin contact. The compound is harmful if absorbed through the skin.[1][3] Double gloving provides an extra layer of protection against tears and contamination during doffing. |

| Body | A fully buttoned laboratory coat. For larger quantities or high splash potential, a chemical-resistant apron is required.[11] | Protects skin and personal clothing from contamination. |

| Respiratory | Handling in a fume hood is mandatory. If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with appropriate cartridges (e.g., organic vapor/acid gas) should be used by trained personnel.[1][8][9][12] | Protects against inhalation of harmful vapors or aerosols. |

Protocol: Donning and Doffing PPE

-

Donning (Putting On):

-

Perform hand hygiene.

-

Don the lab coat and/or apron.

-

Don the first pair of gloves.

-

Don eye/face protection.

-

Don the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

-

-

Doffing (Taking Off):

-

Remove the outer pair of gloves, peeling them off without touching the outer surface. Dispose of them in the designated hazardous waste container.

-

Remove the lab coat and/or apron, folding it inward to contain any contamination.

-

Perform hand hygiene with the inner gloves still on.

-

Remove eye/face protection, handling only the strap or earpieces.

-

Remove the inner pair of gloves.

-

Perform thorough hand hygiene with soap and water.

-

Trustworthiness Insight: This sequence is a self-validating system designed to minimize cross-contamination. By removing the most contaminated items first (outer gloves, lab coat) and performing intermediate hand hygiene, the risk of transferring the chemical to cleaner surfaces or your skin is significantly reduced.

Standard Operating Procedures (SOPs) for Handling

SOP 1: Weighing and Aliquoting

-

Preparation: Designate a specific area within the fume hood for weighing. Place a disposable absorbent liner on the work surface.

-

Tare Balance: Place a clean, secondary container on the analytical balance and tare it.

-

Dispensing: Carefully open the primary container. Use a clean spatula to transfer the approximate amount of the compound into the tared container. Avoid generating dust or aerosols.

-

Rationale: Using a secondary container prevents contamination of the balance. The liner contains any minor spills.

-

-

Sealing and Cleaning: Securely close the primary and secondary containers. Carefully wipe the spatula and any affected surfaces with a solvent-dampened cloth (e.g., ethanol), disposing of the cloth as hazardous waste.

SOP 2: Storage

-

Container: Ensure the compound is stored in its original, tightly sealed container.[1][2][3][6][9]

-

Location: Store in a designated, locked cabinet or area for corrosive and toxic materials.[2][9] The area should be cool, dry, and well-ventilated.[1][3][9]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[1][13][14]

-

Rationale: Proper segregation prevents accidental hazardous reactions. A cool, dry environment minimizes degradation and pressure buildup.

-

Emergency Procedures

Immediate and correct response to an emergency is critical. All personnel must be familiar with these procedures before working with the compound.

First Aid Measures

Table 4: Emergency First Aid Protocol

| Exposure Route | Action |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[8][9] Remove contact lenses if present and easy to do.[2][8] Seek immediate medical attention. [2][8][9] |

| Skin Contact | Immediately remove all contaminated clothing.[8][9] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][15] Seek immediate medical attention. [8][9] |

| Inhalation | Move the person to fresh air at once.[1][8][15] If breathing has stopped or is difficult, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled).[9][15] Seek immediate medical attention. [8][9][15] |

| Ingestion | Do NOT induce vomiting. [1][8][9] Rinse the mouth with water.[1][8] If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention. [1][8][9] |

Spill Response

The appropriate response depends on the scale and location of the spill.

Caption: Decision tree for responding to a chemical spill.

Waste Disposal

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Collection: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.[1][9]

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

-

Disposal: Disposal must be handled by a licensed chemical waste disposal company in strict accordance with all local, regional, and national regulations.[1][9][16] Do not dispose of this chemical down the drain.[9][16]

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the protocols outlined in this guide. The foundational principles of this safety regimen are: understanding the specific hazards of the compound, utilizing engineering controls as the primary barrier, rigorously applying the correct personal protective equipment, and being thoroughly prepared for any emergency. A proactive culture of safety is paramount to protecting the health and well-being of all laboratory personnel.

References

-

First Aid Procedures for Chemical Hazards | NIOSH. (n.d.). Retrieved from CDC website. [Link]

-

Personal Protective Equipment (PPE). (n.d.). Retrieved from CHEMM website. [Link]

-

2-Bromo-5-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 7018047. (n.d.). Retrieved from PubChem. [Link]

-

5-Bromo-2-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 50998133. (n.d.). Retrieved from PubChem. [Link]

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. combi-blocks.com [combi-blocks.com]

- 3. fishersci.com [fishersci.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. 5-Bromo-2-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 50998133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 2-Bromo-5-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 7018047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 16. echemi.com [echemi.com]

(2-Bromo-5-(trifluoromethyl)phenyl)methanamine solubility in organic solvents

An In-depth Technical Guide to the Solubility of (2-Bromo-5-(trifluoromethyl)phenyl)methanamine in Organic Solvents

Introduction

This compound is a substituted benzylamine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Its utility as a building block in the synthesis of novel pharmaceutical agents and other functional molecules is critically dependent on its physicochemical properties, paramount among which is its solubility. A thorough understanding of how this compound behaves in various organic solvents is essential for reaction optimization, purification, formulation, and analytical method development.[1][2]

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. Eschewing a simple data table, which is often context-dependent, this guide focuses on the underlying principles governing its solubility and provides a robust, field-proven protocol for its experimental determination. This approach empowers researchers, scientists, and drug development professionals to generate precise, relevant solubility data tailored to their specific applications.

Theoretical Framework for Solubility: A Molecular-Level Perspective

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent.[3] The principle of "like dissolves like" serves as a fundamental guideline. To predict the solubility of this compound, we must first dissect its molecular structure and identify the functional groups that govern its polarity and hydrogen-bonding capabilities.

Caption: Key structural features of this compound influencing its solubility.

-

Primary Amine (-CH₂NH₂): This is the most influential group for solubility in polar solvents. The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor. The two hydrogen atoms attached to the nitrogen can act as hydrogen bond donors. This dual capability allows for strong interactions with polar protic solvents like alcohols and water.[4]

-

Aromatic Phenyl Ring: The benzene ring is inherently non-polar and lipophilic. This large, hydrophobic portion of the molecule will favor interactions with non-polar or moderately polar solvents through van der Waals forces and π-stacking.

-

Trifluoromethyl (-CF₃) Group: This group is strongly electron-withdrawing and increases the lipophilicity (fat-solubility) of the molecule. Its presence generally enhances solubility in non-polar and weakly polar organic solvents.

-

Bromo (-Br) Group: The bromine atom adds to the overall molecular weight and size, which can slightly decrease solubility. It contributes weakly to the molecule's polarity.

Predicted Solubility Profile:

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as a hypothesis-driven starting point for experimental verification.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Low to Medium | The large non-polar aromatic ring and lipophilic CF₃ group will interact favorably, but the polar amine group will be disfavored, limiting overall solubility. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | Medium to High | These solvents can act as hydrogen bond acceptors (interacting with the -NH₂ protons) and have sufficient polarity to solvate the molecule without the strong self-association of protic solvents. |

| Polar Protic | Methanol, Ethanol | High | The ability of these solvents to act as both hydrogen bond donors and acceptors allows for strong interactions with the primary amine group, leading to effective solvation.[4] |

| Aqueous | Water | Low | Despite the amine group's ability to hydrogen bond with water, the large, hydrophobic bromo-trifluoromethyl-phenyl moiety is expected to significantly limit aqueous solubility.[4] |

Experimental Determination of Solubility: A Self-Validating Protocol

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[2] This method measures the equilibrium concentration of a solute in a solvent at a given temperature. The protocol below is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a defined temperature.

Materials and Apparatus:

-

This compound (solid)

-

Solvent of interest (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator[2]

-

Centrifuge or filtration apparatus (e.g., syringe filters, 0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC)

Experimental Workflow Diagram:

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. "Excess" means enough solid will remain undissolved after equilibration. A good starting point is 2-3 times the estimated solubility.

-

Accurately add a known volume of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Prepare at least three replicate samples for each solvent to ensure statistical validity.[5]

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. For many organic systems, 24 to 48 hours is adequate.[2]

-

Causality Check: The goal is to ensure the rate of dissolution equals the rate of precipitation. A preliminary time-course experiment can be run to determine the minimum time required to reach a stable concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand at the same constant temperature to let the excess solid settle.

-

Carefully separate the saturated solution from the undissolved solid. This can be done by:

-

Centrifugation: Centrifuge the vials at the experimental temperature.

-

Filtration: Withdraw the supernatant using a syringe and pass it through a solvent-compatible syringe filter (e.g., PTFE for most organic solvents) into a clean vial.[2]

-

-

Self-Validation: The first few drops of the filtrate should be discarded to ensure the filter is saturated with the solution and to avoid any adsorption effects.[6]

-

-

Quantification:

-

Accurately prepare a dilution of the clear saturated solution with the same solvent.

-

Determine the concentration of the diluted solution using a pre-calibrated analytical method.

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore, create a calibration curve of absorbance vs. concentration using standards of known concentration.[7]

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. Generate a calibration curve of peak area vs. concentration.[7][8]

-

Gravimetric Analysis: Carefully pipette a known volume of the saturated solution into a pre-weighed dish. Evaporate the solvent under controlled conditions (e.g., gentle stream of nitrogen or in a vacuum oven). Weigh the dish with the residue until a constant weight is achieved.[9][10][11] This method is simple but requires larger volumes and assumes the solute is non-volatile.[10]

-

-

-

Calculation:

-

Using the concentration determined in the previous step and accounting for the dilution factor, calculate the solubility.

-

Express the final solubility in appropriate units, such as mg/mL, g/100 mL, or molarity (mol/L).

-

Data Presentation and Interpretation

Experimental results should be recorded systematically. The following table provides a template for organizing the determined solubility data.

| Solvent | Temperature (°C) | Method | Solubility (mg/mL) ± SD | Molar Solubility (mol/L) ± SD | Qualitative Assessment |

| e.g., Methanol | 25.0 | HPLC | Record Value | Calculate Value | Very Soluble |

| e.g., Acetone | 25.0 | HPLC | Record Value | Calculate Value | Freely Soluble |

| e.g., Toluene | 25.0 | HPLC | Record Value | Calculate Value | Sparingly Soluble |

| e.g., Hexane | 25.0 | Gravimetric | Record Value | Calculate Value | Slightly Soluble |

Interpretation: The quantitative data will validate or refine the initial predictions. Discrepancies between predicted and observed solubility can offer deeper insights into the specific solute-solvent interactions at play. For instance, higher-than-expected solubility in a solvent like acetonitrile might indicate strong dipole-dipole interactions.

Safety and Handling

Based on safety data for analogous compounds, this compound should be handled with care. It is likely to be an irritant to the skin and eyes. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the material safety data sheet (MSDS) for specific handling and disposal instructions before beginning any experimental work.

References

-

Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. (2021). Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal, 1(1):58-60. [Link]

-

Unknown. Determination of Solubility by Gravimetric Method. Pharmapproach. [Link]

-

Spectroscopic Techniques. Solubility of Things. [Link]

-

Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Unknown. Gravimetric Analysis. Wired Chemist. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. [Link]

-

Williams, H. D., et al. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Al-Abadleh, H. A., et al. (2012). Characterization and solubility measurement and prediction of selected arylamines in hexane, methanol and benzene. ResearchGate. [Link]

-

Singh, S., & Mittal, A. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Various Authors. Properties of amines. Organic Chemistry II - Lumen Learning. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Various Authors. (2018). Are amines soluble in organic solvents?. Quora. [Link]

-

National Center for Biotechnology Information. Benzylamine. PubChem. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Zhang, Y., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature. [Link]

-

Heldebrant, D. J., et al. (2010). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Molecules. [Link]

-

Dow, M., et al. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]

-

Wikipedia. Benzylamine. [Link]

Sources

- 1. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. quora.com [quora.com]

- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. pharmatutor.org [pharmatutor.org]

- 7. improvedpharma.com [improvedpharma.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pharmacyjournal.info [pharmacyjournal.info]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmajournal.net [pharmajournal.net]

(2-Bromo-5-(trifluoromethyl)phenyl)methanamine commercial suppliers and pricing

An In-Depth Technical Guide to Sourcing and Utilizing (2-Bromo-5-(trifluoromethyl)phenyl)methanamine for Advanced Research

Abstract

This compound, and its hydrochloride salt, are specialized chemical building blocks of significant interest in medicinal chemistry and drug development. The unique substitution pattern on the phenyl ring—featuring a bromine atom and a trifluoromethyl (CF₃) group—offers a powerful scaffold for creating novel therapeutic agents. The bromine provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex molecular architectures. Concurrently, the electron-withdrawing trifluoromethyl group is a well-established bioisostere used to enhance metabolic stability, improve pharmacokinetics, and increase binding affinity of drug candidates. This guide provides researchers, scientists, and procurement specialists with a comprehensive overview of the commercial landscape, sourcing strategies, quality control considerations, and safe handling protocols for this valuable research chemical.

Chemical Identity and Physicochemical Properties

Accurate identification is critical for procurement and experimental reproducibility. This compound is available commercially in two primary forms: the free base and the hydrochloride salt. It is imperative to select the correct form based on solubility and reactivity requirements for a given synthetic route.

| Property | This compound (Free Base) | This compound HCl (Salt) |

| Synonyms | 2-Bromo-5-(trifluoromethyl)benzylamine | 2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride |

| CAS Number | 771582-26-4[1] | 1214331-01-7[2][3][4] |

| Molecular Formula | C₈H₇BrF₃N | C₈H₇BrF₃N·HCl[3] |

| Molecular Weight | 254.06 g/mol | 290.51 g/mol [2][3] |

| Primary Hazards | Irritant; toxicological properties not fully investigated[1]. | Causes skin, eye, and respiratory irritation (H315, H319, H335)[2]. |

| Typical Purity | ≥95% - ≥98% | ≥95%[4] |

| Solubility | Soluble in organic solvents (e.g., DCM, MeOH, THF). | Higher solubility in polar and aqueous media (e.g., water, DMSO, MeOH). |

Strategic Importance in Drug Discovery

The utility of this reagent is rooted in the strategic placement of its functional groups. The trifluoromethyl group is particularly valued in medicinal chemistry for its profound impact on a molecule's properties.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. Incorporating this group can block metabolic hotspots, thereby increasing a drug's half-life.

-

Lipophilicity and Permeability: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

-

Binding Affinity: The high electronegativity of the fluorine atoms can lead to favorable interactions, such as dipole-dipole or hydrogen bonding, with amino acid residues in a target protein's binding pocket, thus increasing potency.

The bromine atom serves as a versatile synthetic handle, allowing chemists to introduce molecular diversity through a wide array of established cross-coupling methodologies. This combination makes the molecule a preferred starting material for library synthesis in hit-to-lead and lead optimization campaigns.

Commercial Supplier Landscape and Pricing Analysis

This is a specialized, high-value research chemical. Availability is generally limited to suppliers focused on building blocks for research and development rather than bulk commodity chemicals. Pricing is highly dependent on the supplier, purity, and whether the compound is supplied as the free base or the hydrochloride salt.

| Supplier | Form | CAS Number | Purity | Quantity | List Price (USD/EUR) | Notes |

| Matrix Scientific | Free Base | 771582-26-4 | N/A | 1.0 g | ~$908.00 | Stock status requires inquiry. Higher quantities available. |

| Carl ROTH | Hydrochloride | 1214331-01-7 | ≥95% | 10 g | ~€278.45 | Offers bulk discounts. A reputable European supplier[1][4]. |

| Luminix Health | Hydrochloride | 1214331-01-7 | N/A | N/A | Quote Required | European distributor focused on R&D and healthcare supplies[2][5]. |

| BLD Pharmatech | Free Base | 771582-26-4 | N/A | N/A | Quote Required | Lists the compound in their catalog of related structures[6]. |

| Shaanxi Dideu Medichem | Free Base | 771582-26-4 | N/A | N/A | Quote Required | Listed as a supplier on chemical marketplace platforms[7]. |

Disclaimer: Prices are approximate, based on publicly available data as of early 2026, and are subject to change. They do not include shipping or handling fees. Researchers should always request a formal quotation.

Procurement and Quality Control Workflow

To ensure the integrity of research, a systematic process for procuring and validating specialty chemicals is essential. This workflow represents a self-validating system to mitigate risks associated with chemical identity and purity.

Caption: Procurement and Quality Control (QC) Workflow.

Protocol: Incoming Material Verification by LC-MS

This protocol describes a fundamental LC-MS (Liquid Chromatography-Mass Spectrometry) method to confirm the identity (by mass) and purity (by UV chromatogram) of the received material.

Objective: To verify the molecular weight and estimate the purity of this compound.

Materials:

-

Received chemical sample.

-

HPLC-grade Acetonitrile (ACN) and Water.

-

Formic Acid (FA), LC-MS grade.

-

HPLC or UHPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

-

C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Methodology:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the sample in 50:50 ACN/Water.

-

Perform a 1:100 dilution of the stock solution in 50:50 ACN/Water to create a 10 µg/mL working solution.

-

-

LC-MS Parameters:

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

UV Detection: 220 nm and 254 nm.

-

MS Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

MS Scan Range: m/z 100-500.

-

-

Data Analysis:

-

Purity: Integrate the area of the main peak in the UV chromatogram at 254 nm. Purity is estimated as (Area of Main Peak / Total Area of All Peaks) * 100.

-

Identity Confirmation: Examine the mass spectrum corresponding to the main chromatographic peak. Look for the protonated molecular ion [M+H]⁺.

-

For the free base (MW 254.06), expect a signal around m/z 255.0 . The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be visible as two peaks at m/z 255.0 and 257.0.

-

For the hydrochloride salt , the same free base ion (m/z 255.0/257.0) will be observed as the HCl is lost in the gas phase.

-

-

Handling, Storage, and Safety

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. Based on available safety data sheets, this class of compounds requires careful handling.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. All handling of solids or solutions should be performed inside a certified chemical fume hood to avoid inhalation[1].

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Conclusion

This compound is a high-value building block with clear applications in modern drug discovery. Its procurement requires careful supplier evaluation, and its use demands stringent in-house quality control to ensure experimental validity. By following the structured workflow for sourcing, verification, and safe handling outlined in this guide, research organizations can effectively leverage this powerful reagent to accelerate the development of novel chemical entities.

References

-

Luminix Health. (n.d.). 2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride. Retrieved from [Link]

-

Carl ROTH. (n.d.). 2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride. Retrieved from [Link]

-

Carl ROTH International. (n.d.). 2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride, 10 g, CAS No. 1214331-01-7. Retrieved from [Link]

-

Luminix Health. (n.d.). 2-Bromo-5-(trifluoromethyl)benzylamine h. Retrieved from [Link]

-

National Institute of Standards and Technology. (2016). Safety Data Sheet. Retrieved from [Link]

-

Synple Chem. (n.d.). 2-Bromo-5-(trifluoromethyl)benzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-fluorobenzotrifluoride. Retrieved from [Link]

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. luminixhealth.com [luminixhealth.com]

- 3. 2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride, 10 g, CAS No. 1214331-01-7 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Belgium [carlroth.com]

- 4. 2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride, 10 g, CAS No. 1214331-01-7 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 5. luminixhealth.com [luminixhealth.com]

- 6. bldpharm.com [bldpharm.com]

- 7. echemi.com [echemi.com]

A Senior Application Scientist's Guide to (2-Bromo-5-(trifluoromethyl)phenyl)methanamine: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

(2-Bromo-5-(trifluoromethyl)phenyl)methanamine is a fluorinated benzylamine derivative that has emerged as a strategically important building block in medicinal chemistry. The unique electronic properties imparted by the bromine and trifluoromethyl substituents make it a valuable synthon for accessing complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and applications, with a particular focus on its role as a key intermediate in the development of novel therapeutics. We will delve into the mechanistic rationale behind its synthesis, present a detailed experimental protocol, and explore its utility in constructing pharmacologically active agents, thereby offering a resource for researchers and professionals in drug development.

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern drug design, the incorporation of fluorine-containing functional groups is a well-established strategy to modulate a molecule's pharmacological profile. The trifluoromethyl (-CF3) group, in particular, is of paramount importance. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3]

This compound (CAS 765458-12-4) represents a convergence of several key features valuable to the medicinal chemist. The trifluoromethyl group provides the aforementioned benefits, while the bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The primary amine functionality allows for the construction of amides, sulfonamides, and other nitrogen-containing heterocycles, which are prevalent in biologically active molecules. This trifecta of functionalities makes this compound a highly sought-after intermediate for creating libraries of novel compounds for high-throughput screening and lead optimization.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting. The key properties for the target compound and its common precursor are summarized below.

| Property | This compound | 2-Bromo-5-(trifluoromethyl)benzonitrile (Precursor) |

| CAS Number | 765458-12-4 | 40161-55-5 |

| Molecular Formula | C8H7BrF3N | C8H3BrF3N |

| Molecular Weight | 254.05 g/mol | 250.01 g/mol [4] |

| Appearance | Expected to be a liquid or low-melting solid | Solid |

| Boiling Point | Not experimentally determined (Predicted) | 255.2±35.0 °C (Predicted)[5] |

| Density | Not experimentally determined (Predicted) | 1.71±0.1 g/cm3 (Predicted)[5] |

Safety and Handling

The precursor, 2-Bromo-5-(trifluoromethyl)benzonitrile, is classified as an irritant. According to GHS classifications, it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] The product, a benzylamine, is expected to be corrosive and cause skin burns and eye damage. Therefore, all manipulations should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Synthesis and Mechanistic Considerations

The most direct and common synthetic route to this compound is the reduction of the corresponding benzonitrile precursor, 2-Bromo-5-(trifluoromethyl)benzonitrile.

Choice of Reducing Agent: A Mechanistic Rationale

Several reagents can effect the reduction of a nitrile to a primary amine. The choice is critical and depends on substrate compatibility and desired selectivity.

-

Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent capable of reducing nitriles to primary amines.[6] It operates by delivering hydride ions (H⁻) to the electrophilic carbon of the nitrile group. The resulting imine-aluminum complex is then further reduced to the amine. Its high reactivity necessitates the use of anhydrous ethereal solvents (e.g., THF, diethyl ether) and careful quenching of the reaction. Given the stability of the aryl bromide and trifluoromethyl groups under these conditions, LiAlH₄ is an excellent choice for this transformation.

-

Catalytic Hydrogenation (e.g., H₂/Raney Nickel): This method involves the use of hydrogen gas and a metal catalyst. Raney Nickel is often preferred over Palladium-on-carbon (Pd/C) for substrates containing aryl halides, as it is less prone to causing dehalogenation (hydrodebromination).[1][7] This method is considered "greener" but may require specialized high-pressure equipment.

For this guide, we will focus on the LiAlH₄ reduction due to its common use in research labs and its high efficiency.

Caption: Synthesis of the target amine via LiAlH₄ reduction.

Detailed Experimental Protocol: LiAlH₄ Reduction

This protocol is a representative procedure based on established chemical principles for nitrile reduction and should be adapted and optimized as necessary.

Materials:

-

2-Bromo-5-(trifluoromethyl)benzonitrile (1.0 eq)

-

Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

15% w/v Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl Ether or Ethyl Acetate (for extraction)

-

Hydrochloric Acid (HCl) in ether (for salt formation, optional)

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reagent Addition: Cool the THF to 0 °C using an ice-water bath. Carefully and portion-wise, add the LiAlH₄ powder to the stirred THF. Causality: LiAlH₄ reacts violently with water. Anhydrous conditions are critical for safety and yield. The addition is done at 0 °C to control the initial exotherm.

-

Substrate Addition: Dissolve 2-Bromo-5-(trifluoromethyl)benzonitrile in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be gently heated to reflux (approx. 66 °C for THF) for 2-4 hours to ensure complete conversion. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up (Quenching): Cool the reaction mixture back down to 0 °C. The following sequential, dropwise addition must be performed with extreme caution behind a blast shield. This is the Fieser workup method, designed to safely quench excess LiAlH₄ and produce a granular, easily filterable aluminum salt precipitate.

-

For 'x' g of LiAlH₄ used, add 'x' mL of water.

-

Next, add 'x' mL of 15% NaOH solution.

-

Finally, add '3x' mL of water.

-

Causality: This specific sequence is crucial. The initial water reacts with the most reactive hydride. The NaOH helps to form stable aluminum salts, and the final water addition completes the process, resulting in a stirrable slurry.

-

-

Isolation: Allow the resulting slurry to stir at room temperature for 30 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate.

-

Purification: Combine the organic filtrates and dry over anhydrous MgSO₄. Filter and concentrate the solvent in vacuo to yield the crude product. The amine can be further purified by vacuum distillation or column chromatography on silica gel.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the aromatic protons (typically in the 7.0-8.0 ppm region) and a singlet for the benzylic -CH₂- group (typically 3.8-4.2 ppm). The -NH₂ protons will appear as a broad singlet.

-

¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, the benzylic carbon, and the carbon of the trifluoromethyl group (as a quartet due to C-F coupling).

-

¹⁹F NMR: A sharp singlet corresponding to the -CF₃ group is expected.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the product's mass, along with a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks in an approximate 1:1 ratio).

Applications in Drug Development

The utility of this compound lies in its role as a versatile intermediate. Its structure can be readily incorporated into larger, more complex molecules with potential therapeutic applications.

Caption: Role of the title compound in a drug discovery workflow.

Intermediate for TREM2 Agonists